2-propyl-1-(prop-2-yn-1-yl)-1H-benzimidazole
Description
Properties
IUPAC Name |
2-propyl-1-prop-2-ynylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-3-7-13-14-11-8-5-6-9-12(11)15(13)10-4-2/h2,5-6,8-9H,3,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHZZOXDMFAKCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propyl-1-(prop-2-yn-1-yl)-1H-benzimidazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Propargylation: The prop-2-yn-1-yl group can be introduced via propargylation reactions using propargyl halides or alcohols under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-propyl-1-(prop-2-yn-1-yl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole core or the alkyl groups.
Reduction: Reduced forms of the benzimidazole core or the alkyl groups.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Pharmacological Activities
Benzimidazole derivatives, including 2-propyl-1-(prop-2-yn-1-yl)-1H-benzimidazole, have been extensively studied for their pharmacological properties. Some notable applications include:
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines such as leukemia, melanoma, and breast cancer. A study demonstrated that certain benzimidazole derivatives could inhibit cancer cell proliferation at concentrations as low as .
Antibacterial Properties
Benzimidazole derivatives have also been evaluated for their antibacterial activities. Studies have shown that these compounds can effectively combat Gram-positive and Gram-negative bacteria, including strains like Escherichia coli and Staphylococcus aureus. The antibacterial activity was assessed using methods such as disc diffusion and minimum inhibitory concentration (MIC) tests .
Antifungal and Antiviral Activities
The antifungal properties of benzimidazole derivatives have been noted against pathogens like Mycobacterium tuberculosis. Additionally, certain derivatives have demonstrated antiviral activity against viruses such as human cytomegalovirus .
Condensation Reactions
Condensation reactions with appropriate aldehydes or ketones are often employed to introduce substituents onto the benzimidazole ring.
Functionalization Techniques
Functional groups can be introduced through various organic reactions such as alkylation or acylation, enhancing the compound's biological activity .
Case Studies
Several studies have documented the applications of benzimidazole derivatives in clinical and laboratory settings:
Mechanism of Action
The mechanism of action of 2-propyl-1-(prop-2-yn-1-yl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-propyl-1H-benzimidazole: Lacks the prop-2-yn-1-yl group, which may affect its biological activity and chemical reactivity.
1-(prop-2-yn-1-yl)-1H-benzimidazole: Lacks the propyl group, which may influence its properties and applications.
Uniqueness
2-propyl-1-(prop-2-yn-1-yl)-1H-benzimidazole is unique due to the presence of both the propyl and prop-2-yn-1-yl groups, which can impart distinct chemical and biological properties
Biological Activity
2-Propyl-1-(prop-2-yn-1-yl)-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, including anticancer, antibacterial, and anti-inflammatory activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a benzimidazole core substituted with a propyl group and a prop-2-ynyl group. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that benzimidazole derivatives can inhibit topoisomerase I, an enzyme critical for DNA replication in cancer cells. In vitro assays demonstrated that certain derivatives possess IC50 values in the low micromolar range against human lymphoblast cell lines (RPMI 8402) .
Table 1: Cytotoxicity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | RPMI 8402 | 5.0 |
| Compound B | HCC827 | 6.26 |
| Compound C | NCI-H358 | 6.48 |
Antibacterial and Antifungal Activity
The antibacterial efficacy of benzimidazole derivatives has also been documented. Studies have reported that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For example, the minimum inhibitory concentrations (MIC) for selected derivatives ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Table 2: Antibacterial Activity of Selected Benzimidazole Derivatives
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound D | S. aureus | 0.0039 |
| Compound E | E. coli | 0.025 |
Anti-inflammatory Activity
The anti-inflammatory potential of benzimidazole derivatives is another area of interest. For instance, compounds derived from benzimidazole have been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammatory processes. In vivo studies demonstrated that specific derivatives significantly reduced inflammation in animal models .
Table 3: Anti-inflammatory Activity
| Compound | Model | Effect |
|---|---|---|
| Compound F | Rat model | Significant reduction in inflammation |
| Compound G | Mouse model | Moderate reduction in COX activity |
Case Studies
Several case studies have highlighted the effectiveness of benzimidazole derivatives in clinical settings:
- Study on Topoisomerase Inhibition : A study evaluated the cytotoxic effects of various benzimidazole derivatives on cancer cell lines, revealing promising results for compounds with structural modifications similar to this compound .
- Antimicrobial Testing : Another study assessed the antibacterial properties of synthesized benzimidazoles against clinical isolates, confirming their potential as effective antimicrobial agents .
- Inflammation Models : Research involving animal models demonstrated that certain benzimidazole derivatives significantly alleviate symptoms of inflammation, supporting their use as therapeutic agents in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-propyl-1-(prop-2-yn-1-yl)-1H-benzimidazole, and how are yields optimized?
- Methodology : The compound is typically synthesized via alkylation of 2-propyl-1H-benzimidazole with propargyl bromide under basic conditions. A solvent-free one-pot approach using organocatalysts (e.g., p-toluenesulfonic acid) at 80–100°C achieves yields up to 95% by minimizing side reactions . For functionalization, oxidative aminocarbonylation of N-substituted benzimidazoles with carbon monoxide and amines under palladium catalysis provides derivatives in good yields (65–85%) under mild conditions (40–60°C, 24–48 hours) .
- Key Parameters : Reaction temperature, solvent choice (e.g., ethanol or solvent-free), and catalyst loading critically influence yield.
Q. How is X-ray crystallography employed to confirm the molecular structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and intermolecular interactions. For example, crystallographic data for analogous compounds (e.g., 1-phenyl-1H-benzimidazole derivatives) show triclinic symmetry (space group P1) with π–π stacking distances of 3.5–3.8 Å, critical for stability .
- Data Interpretation : Lattice parameters (e.g., a = 8.194 Å, b = 9.598 Å) and torsion angles are validated against computational models (e.g., density functional theory) to confirm geometric accuracy .
Q. What in vitro assays are used for preliminary biological evaluation of this compound?
- Methodology : Standard protocols include:
- Anti-microbial Activity : Agar diffusion assays against E. coli and S. aureus with zone-of-inhibition measurements (20–25 mm at 100 µg/mL) .
- Anti-leishmanial Activity : Promastigote viability assays (IC₅₀ = 12–18 µM) using MTT staining .
- Controls : Reference drugs (e.g., amphotericin B for anti-fungal assays) ensure assay validity.
Advanced Research Questions
Q. How can oxidative aminocarbonylation conditions be optimized to enhance regioselectivity and yield?
- Optimization Strategies :
- Catalyst Tuning : Palladium(II) acetate with ligands like 1,10-phenanthroline improves CO insertion efficiency, reducing reaction time to 12–18 hours .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, increasing yields by 15–20% compared to THF .
- Analytical Validation : High-performance liquid chromatography (HPLC) monitors reaction progress, while nuclear Overhauser effect (NOE) NMR confirms regioselectivity .
Q. How can contradictions between spectroscopic data (NMR/IR) and crystallographic results be resolved?
- Case Study : Discrepancies in imidazole ring puckering observed in SCXRD vs. planar NMR predictions are resolved via variable-temperature NMR. For example, dynamic rotational effects in solution may mask crystallographic torsional angles .
- Statistical Tools : Rietveld refinement for powder XRD or Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonds contributing to 15–20% of crystal packing) .
Q. What computational methods predict the bioactivity of this compound derivatives?
- Molecular Docking : AutoDock Vina or Schrödinger Suite docks derivatives into target proteins (e.g., Leishmania cysteine protease) with binding energies ≤ −8.0 kcal/mol, correlating with experimental IC₅₀ values .
- QSAR Models : Topological polar surface area (TPSA < 80 Ų) and logP (2.5–3.5) are critical predictors of membrane permeability and anti-parasitic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
